HDAC7 Target‑Engagement Selectivity: Target Compound vs. TMP269
The target compound exhibits negligible inhibition of human HDAC7 (Ki > 50 000 nM), as determined by the ChEMBL‑curated BindingDB assay [REFS‑1]. In contrast, the class IIa‑selective HDAC inhibitor TMP269 inhibits HDAC7 with an IC₅₀ of 43 nM [REFS‑2]. This difference exceeds 1 160‑fold, confirming that the target compound is functionally inert against HDAC7 and therefore uniquely suited as a negative control or selectivity benchmark in HDAC7‑focused screening cascades.
| Evidence Dimension | HDAC7 inhibitory potency |
|---|---|
| Target Compound Data | Ki > 50 000 nM |
| Comparator Or Baseline | TMP269 IC₅₀ = 43 nM |
| Quantified Difference | >1 160‑fold lower potency (essentially inactive) |
| Conditions | Human recombinant HDAC7; Boc‑Lys(trifluoroacetyl)-AMC substrate; 30 min pre‑incubation, 60 min substrate incubation |
Why This Matters
Procurement of the target compound directly enables robust negative‑control experiments that are essential for validating assay window and ruling out non‑specific HDAC7 interference.
- [1] BindingDB BDBM50235708 (CHEMBL4079958). Affinity Data: Ki > 5.00×10⁴ nM for human HDAC7. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235708 (accessed 2026‑04‑30). View Source
